4,5,6,7-Tetrahydro-3H-furo[3,4-c]pyridin-1-one;hydrochloride
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Overview
Description
Scientific Research Applications
Synthetic Methodologies and Chemical Transformations:
- Shiotani et al. (1986) explored the dimerization of similar tetrahydrofuro[3,2-c]- and tetrahydrofuro[2,3-c]pyridine compounds via acidic hydrolysis, leading to novel dimerized compounds. Their research provides insight into the chemical behavior and potential transformations of related furo[3,4-c]pyridine compounds (Shiotani et al., 1986).
- Bencková and Krutošíková (1999) reported on the synthesis and reactions of 5-Aminofuro[3,2-c]pyridinium tosylates and substituted Furo[3,2-c]pyridine N-Oxides, highlighting synthetic pathways relevant to similar furo[3,4-c]pyridine derivatives (Bencková & Krutošíková, 1999).
Pharmacological Applications:
- Ohkubo et al. (1996) synthesized novel tetrahydrothieno[3,2-c]pyridines and related compounds, including a study of their anticonvulsant activities. This suggests potential pharmacological applications of structurally similar compounds like 4,5,6,7-Tetrahydro-3H-furo[3,4-c]pyridin-1-one; hydrochloride (Ohkubo et al., 1996).
Chemical Synthesis and Structural Analysis:
- A study by Nechayev et al. (2013) on the efficient synthesis of 1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine and its analogues provides insights into the methodologies for synthesizing and structurally analyzing similar compounds (Nechayev et al., 2013).
Corrosion Inhibition:
- Dandia et al. (2013) researched the use of pyrazolo[3,4-b]pyridine derivatives as corrosion inhibitors for mild steel, indicating the potential application of similar furo[3,4-c]pyridine compounds in material science and corrosion prevention (Dandia et al., 2013).
Mechanism of Action
Target of Action
Similar compounds have been found to target erk1 and erk2, which are important signaling molecules in cancer cell metastasis .
Mode of Action
It is suggested that similar compounds inhibit nf-κb transactivation activity by suppressing the erks/rsk2 signaling pathway . They also inhibit the production of tumor necrosis factor-α (TNF-α) and prostaglandin E2 (PGE2) by inhibiting extracellular signal-regulated kinases (ERKs) .
Biochemical Pathways
Similar compounds have been found to affect the erks/rsk2 signaling pathway, which plays a key role in the regulation of cell proliferation, transformation, and cancer cell metastasis .
Result of Action
Similar compounds have been found to dramatically suppress cell migration enhanced by egf treatment in a dose-dependent manner .
properties
IUPAC Name |
4,5,6,7-tetrahydro-3H-furo[3,4-c]pyridin-1-one;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2.ClH/c9-7-6-1-2-8-3-5(6)4-10-7;/h8H,1-4H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWYBJBWFZOOKGH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C(=O)OC2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.61 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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